1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate)
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Overview
Description
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is a chemical compound with the molecular formula C20H46B2F8P2. It is a white powder that is hygroscopic in nature . This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) typically involves the reaction of 1,4-dibromobutane with di-t-butylphosphine in the presence of a base. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hygroscopic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phosphonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Scientific Research Applications
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki coupling and Heck reactions.
Biology: The compound is explored for its potential in biological assays and as a reagent in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphonium groups enhance the stability and reactivity of the metal complexes, making them more efficient catalysts .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in similar catalytic processes.
1,4-Bis(di-tert-butylphosphino)butane: A structurally similar compound with tert-butyl groups instead of di-t-butyl groups.
Uniqueness
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is unique due to its specific steric and electronic properties conferred by the di-t-butylphosphonium groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.
Properties
IUPAC Name |
ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFKDHRQYBIQE-UHFFFAOYSA-P |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46B2F8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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